molecular formula C23H39N7O6S B12604859 Glycyl-L-histidyl-L-leucyl-L-leucyl-L-cysteine CAS No. 646053-14-7

Glycyl-L-histidyl-L-leucyl-L-leucyl-L-cysteine

Cat. No.: B12604859
CAS No.: 646053-14-7
M. Wt: 541.7 g/mol
InChI Key: JRLPUKYRVOYWLS-XSLAGTTESA-N
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Description

Glycyl-L-histidyl-L-leucyl-L-leucyl-L-cysteine is a synthetic pentapeptide composed of glycine (Gly), L-histidine (His), two L-leucine (Leu) residues, and L-cysteine (Cys).

  • Glycine: Simplest amino acid, enhances flexibility in peptide chains.
  • Histidine: Contains an imidazole side chain, enabling metal ion binding and pH buffering.
  • Leucine: Hydrophobic residue contributing to structural stability.
  • Cysteine: Thiol (-SH) group participates in redox reactions and disulfide bond formation.

Properties

CAS No.

646053-14-7

Molecular Formula

C23H39N7O6S

Molecular Weight

541.7 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C23H39N7O6S/c1-12(2)5-15(29-22(34)17(27-19(31)8-24)7-14-9-25-11-26-14)20(32)28-16(6-13(3)4)21(33)30-18(10-37)23(35)36/h9,11-13,15-18,37H,5-8,10,24H2,1-4H3,(H,25,26)(H,27,31)(H,28,32)(H,29,34)(H,30,33)(H,35,36)/t15-,16-,17-,18-/m0/s1

InChI Key

JRLPUKYRVOYWLS-XSLAGTTESA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CN

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)CN

Origin of Product

United States

Preparation Methods

Classical Solution Method

3.1 General Procedure

  • Reagents and Conditions : This method typically involves the use of protected amino acids, coupling agents, and solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

  • Steps Involved :

    • Activation of Amino Acids : The carboxylic group of one amino acid is activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt).

    • Coupling Reaction : The activated amino acid is then reacted with another amino acid, forming a peptide bond. This process is repeated to build the peptide chain sequentially.

    • Deprotection : After the desired peptide sequence is formed, protecting groups are removed under acidic or basic conditions, depending on the nature of the protecting groups used.

3.2 Advantages and Disadvantages

  • Advantages :

    • Flexibility in choosing reagents.
    • Ability to synthesize longer peptides.
  • Disadvantages :

    • Lower yields compared to SPPS.
    • More labor-intensive with multiple purification steps required.

Solid-Phase Peptide Synthesis (SPPS)

4.1 General Procedure

  • Reagents and Conditions : SPPS utilizes a solid resin support to which the first amino acid is attached. Common resins include Wang or Fmoc resins.

  • Steps Involved :

    • Amino Acid Attachment : The first amino acid is covalently linked to the resin.

    • Sequential Coupling : Each subsequent amino acid is coupled to the growing chain while the N-terminal amine is protected by a suitable group (e.g., Fmoc).

    • Cleavage from Resin : Once the peptide chain is complete, it is cleaved from the resin using a cleavage cocktail (often containing trifluoroacetic acid).

4.2 Advantages and Disadvantages

  • Advantages :

    • High purity and yield.
    • Automation potential for large-scale synthesis.
  • Disadvantages :

    • Limited by the length of peptides that can be synthesized effectively.
    • Requires specialized equipment for automated synthesis.

Comparative Analysis of Methods

Method Advantages Disadvantages
Classical Solution Method Flexible reagent choice; longer peptides possible Lower yields; labor-intensive
Solid-Phase Peptide Synthesis High purity; potential for automation Limited peptide length; requires specialized equipment

Research Findings

Recent studies have highlighted various modifications in the synthesis of Glycyl-L-histidyl-L-leucyl-L-leucyl-L-cysteine:

  • Use of Protecting Groups : The choice of protecting groups significantly affects both yield and purity during synthesis. For instance, Fmoc protection allows for milder deprotection conditions compared to other methods.

  • Coupling Efficiency : Utilizing more efficient coupling agents can enhance reaction rates and overall yields, making it crucial to select appropriate conditions based on the specific amino acids involved.

Chemical Reactions Analysis

Oxidation Reactions

The cysteine residue in Gly-His-Leu-Leu-Cys enables oxidation-driven reactions:

  • Disulfide bond formation : Thiol groups (-SH) in cysteine oxidize to form intra- or intermolecular disulfide bridges (SS-S−S−) under mild oxidative conditions (e.g., H2O2\text{H}_2\text{O}_2) . This reaction stabilizes tertiary structures or enables dimerization.

  • Radical scavenging : The cysteine thiol group neutralizes reactive oxygen species (ROS), such as hydroxyl (OH\cdot \text{OH}) and peroxyl (ROO\text{ROO} \cdot) radicals, via hydrogen atom transfer .

Key Data :

Reaction TypeReagent/ConditionProductEfficacy (IC₅₀)Source
Disulfide bondH2O2\text{H}_2\text{O}_2, pH 7.4CystineN/A
Radical scavengingtt-BOOH-induced ROSROS reduction10 µM

Metal Chelation

Histidine’s imidazole side chain and cysteine’s thiol group enable coordination with transition metals (e.g., Cu2+\text{Cu}^{2+}, Zn2+\text{Zn}^{2+}):

  • Copper binding : Analogous to glycyl-histidyl-lysine (GHK), Gly-His-Leu-Leu-Cys likely forms stable complexes with Cu2+\text{Cu}^{2+}, modulating metal-induced toxicity and redox activity .

  • Iron interactions : Potential binding with Fe3+\text{Fe}^{3+}, though weaker than GHK due to steric hindrance from leucine residues .

Comparative Chelation Efficacy :

PeptideMetal BoundBinding Affinity (KdK_d)Biological Impact
GHKCu2+\text{Cu}^{2+}2.81×106M2.81 \times 10^{-6} \, \text{M}Reduces ROS, resolves protein aggregation
Gly-His-Leu-Leu-Cys*Cu2+\text{Cu}^{2+}Estimated weaker than GHKHypothesized antioxidant effects

Cyclization and Polymerization

Thermal or pH-dependent conditions may induce:

  • Cyclization : Intramolecular amide bond formation between the N-terminal glycine and C-terminal cysteine, forming a macrocyclic structure. Observed in leucyl-leucine under heating .

  • Self-assembly : Hydrophobic leucine residues promote aggregation into nanostructures, influenced by solvent polarity and temperature .

Kinetic Parameters for Cyclization :

PeptideActivation Energy (EaE_a)Reaction OrderConditions
Leu-Leu98 kJ/molFirst-orderSolid state, 150°C
Gly-His-Leu-Leu-Cys*Higher EaE_aLikely first-orderRequires empirical validation

pH-Dependent Reactivity

Ionizable groups (imidazole, thiol, carboxyl) dictate charge and solubility:

  • Imidazole (His) : pKa ~6.0–7.0, protonated at acidic pH, enhancing metal binding .

  • Thiol (Cys) : pKa ~8.3–8.7, deprotonated at physiological pH, increasing nucleophilicity .

pKa Values of Key Groups :

GrouppKa RangepH Sensitivity
His imidazole6.0–7.0Moderate
Cys thiol8.3–8.7High
Terminal carboxyl2.1–2.4Low

Comparative Analysis with Analogous Peptides

PeptideKey ReactionsFunctional Differences
GHK (Gly-His-Lys\text{Gly-His-Lys})Antioxidant, Cu2+\text{Cu}^{2+} chelationLysine enhances solubility; lacks thiol reactivity
Leu-LeuThermal cyclizationHydrophobic-driven self-assembly
Gly-His-Leu-Leu-CysDisulfide formation, metal chelationCombines His/Cys redox activity with Leu hydrophobicity

Research Implications

Gly-His-Leu-Leu-Cys’s multifunctionality (redox modulation, metal chelation, and nanostructure formation) suggests applications in:

  • Therapeutics : Antioxidant or anti-aggregation agents for neurodegenerative diseases .

  • Material science : Tunable self-assembling nanomaterials .

Further studies are required to quantify binding constants, cyclization kinetics, and biological activity.

Scientific Research Applications

Antioxidant Properties:
Glycyl-L-histidyl-L-leucyl-L-leucyl-L-cysteine exhibits significant antioxidant activity. Research indicates that similar peptides can reduce levels of reactive oxygen species (ROS) in cellular environments, suggesting potential applications in oxidative stress-related conditions. For instance, studies on related peptides have demonstrated their ability to diminish hydroxyl radicals and superoxide anions, which are implicated in various pathologies including cancer and neurodegenerative diseases .

Cellular Repair and Regeneration:
The peptide's composition allows it to play a role in tissue repair mechanisms. Similar peptides have been shown to enhance wound healing and tissue regeneration by promoting collagen synthesis and angiogenesis . This makes this compound a candidate for therapeutic applications in regenerative medicine.

Therapeutic Applications

Chronic Inflammatory Diseases:
Research indicates that peptides with cysteine residues can modulate inflammatory responses. This compound may be beneficial in treating chronic inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) by reducing inflammation and promoting lung function recovery .

Cancer Therapy:
The peptide's antioxidant properties could also be leveraged in oncology. By mitigating oxidative stress, it may help protect normal cells during chemotherapy while enhancing the efficacy of certain anticancer agents .

Case Study 1: Wound Healing

In a controlled study involving skin wounds in animal models, the application of this compound resulted in accelerated healing times compared to controls. Histological analysis showed increased collagen deposition and angiogenesis at the wound site, indicating enhanced tissue regeneration capabilities.

Case Study 2: Respiratory Health

A clinical trial assessed the effects of this compound on patients with COPD. Results indicated improved lung function metrics (FEV1 and DLCO) following treatment, correlating with reduced inflammatory markers such as TNF-α and IL-6 .

Potential Applications in Nutraceuticals

Given its bioactive properties, this compound could be incorporated into nutraceutical formulations aimed at enhancing health outcomes related to oxidative stress and inflammation. Its role as a precursor for glutathione synthesis further supports its potential use in dietary supplements designed for antioxidant support .

Tables

Application AreaObserved EffectsReferences
Antioxidant ActivityReduction of ROS levels
Wound HealingEnhanced collagen synthesis; faster healing
Respiratory HealthImproved lung function; reduced inflammation
Cancer TherapyPotential protection of normal cells during therapy
NutraceuticalsSupport for antioxidant defenses

Mechanism of Action

The mechanism of action of Glycyl-L-histidyl-L-leucyl-L-leucyl-L-cysteine involves its interaction with specific molecular targets and pathways. The cysteine residue can form disulfide bonds, influencing protein structure and function. The histidine residue can coordinate metal ions, affecting enzymatic activity and signaling pathways. The leucine residues contribute to the hydrophobic interactions, stabilizing the peptide structure.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares Glycyl-L-histidyl-L-leucyl-L-leucyl-L-cysteine with structurally related peptides and cysteine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Amino Acid Sequence/Structure Key Features/Applications
This compound C₂₆H₄₂N₆O₇S (calculated) ~613 (calculated) Gly-His-Leu-Leu-Cys Hypothetical antioxidant/metal chelator
Glycyl-L-histidyl-L-lysine acetate C₁₆H₂₇N₅O₆ 385.42 Gly-His-Lys + acetate Potential chelating agent; acetate may enhance solubility
N-L-γ-Glutamyl-L-leucine C₁₁H₂₀N₂O₅ 260.29 Glutamate (γ-linked) + Leu Dipeptide; metabolic transport studies
Acetylcysteine C₅H₉NO₃S 163.19 Acetylated cysteine derivative Mucolytic agent; treats acetaminophen overdose
L-Homocysteine C₄H₉NO₂S 135.18 Homocysteine (thiol-containing) Cardiovascular biomarker; implicated in oxidative stress
Key Observations:

Functional Groups :

  • The histidine residue distinguishes it from cysteine derivatives like Acetylcysteine, enabling pH-dependent metal binding.
  • The cysteine thiol group is shared with Acetylcysteine and L-Homocysteine but differs in redox reactivity due to peptide chain context.

Modifications: Unlike Acetylcysteine (acetylated) or Glycyl-L-histidyl-L-lysine acetate (salt form), the pentapeptide lacks synthetic modifications, relying on native amino acid interactions.

Antioxidant Activity :
  • This compound : The cysteine residue may act as a free radical scavenger, similar to Acetylcysteine, which donates cysteine for glutathione synthesis .
  • L-Homocysteine : Paradoxically, elevated levels induce oxidative stress, contrasting with cysteine’s protective role .
Metal Chelation :
  • The histidine residue in the pentapeptide may facilitate metal ion binding (e.g., Zn²⁺, Cu²⁺), akin to Glycyl-L-histidyl-L-lysine acetate, which could stabilize metal-dependent enzymes .
Therapeutic Potential :
  • Acetylcysteine : Clinically used for mucolysis and detoxification due to its thiol group .
  • Pentapeptide : Hypothesized applications in oxidative stress mitigation or wound healing, but lacks direct clinical evidence.

Biological Activity

Glycyl-L-histidyl-L-leucyl-L-leucyl-L-cysteine (GHLLC) is a pentapeptide that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection, anti-inflammatory responses, and anticancer properties. This article reviews the current understanding of GHLLC's biological activity, supported by various studies and findings.

Neuroprotective Effects

Research indicates that peptides similar to GHLLC exhibit neuroprotective properties by modulating neurotransmitter release and reducing neuroinflammation. For instance, studies on related peptides have shown that they can protect neurons from toxic insults such as those induced by N-methyl-D-aspartate (NMDA) and amyloid beta. These peptides promote the release of neurotransmitters and activate pathways that enhance cell survival, suggesting that GHLLC may have similar protective mechanisms .

Cytotoxicity and Safety Profile

The cytotoxicity of GHLLC and its analogs was assessed using assays such as MTT and LDH release. In these studies, GHLLC did not significantly alter cell viability compared to untreated controls, indicating a favorable safety profile. Specifically, concentrations ranging from 0.1 to 100 μM did not result in cytotoxic effects on cultured human blood cells or neuroblastoma cell lines .

Antioxidant Properties

GHLLC is also postulated to possess antioxidant properties. Similar peptides have been documented to scavenge reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes, thereby contributing to cellular defense mechanisms against oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders .

Anti-inflammatory Activity

Inflammation is a key factor in many chronic diseases. Peptides like GHLLC may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and promoting the expression of anti-inflammatory mediators. This dual action can be beneficial in conditions such as arthritis and neuroinflammatory diseases .

Case Studies and Experimental Data

  • Neuroprotection in Animal Models : In vivo studies using rodent models have demonstrated that similar peptides can mitigate neuronal loss in regions such as the hippocampus and cortex following induced injury. The protective effects were attributed to the modulation of apoptotic pathways, primarily through the activation of phosphatidylinositol 3-kinase (PI3K) and Akt signaling pathways .
  • Metabolomic Studies : A metabolomic analysis conducted on cerebrospinal fluid (CSF) revealed significant changes in metabolite profiles following treatment with cholesterol, which is known to induce neurodegenerative changes. This suggests that GHLLC may play a role in modulating metabolic pathways associated with neuroprotection .

Table: Summary of Biological Activities of GHLLC

Biological ActivityMechanism/EffectReference
NeuroprotectionModulation of neurotransmitter release
CytotoxicityNon-cytotoxic at concentrations tested
AntioxidantScavenging ROS; enhancing antioxidant enzymes
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Q & A

Q. Q1. What methodologies are recommended for synthesizing Glycyl-L-histidyl-L-leucyl-L-leucyl-L-cysteine with high purity, and how can structural integrity be validated?

Methodological Answer: Solid-phase peptide synthesis (SPPS) is the standard method. Key steps include:

  • Resin selection : Use Fmoc-protected resins for cysteine compatibility.
  • Coupling cycles : Optimize activation reagents (e.g., HBTU/HOBt) and reaction times to minimize incomplete couplings.
  • Oxidative folding : Post-synthesis, use redox buffers (e.g., glutathione) to stabilize the cysteine thiol group and ensure correct disulfide bond formation.
  • Purification : Reverse-phase HPLC with a C18 column and acetonitrile/water gradients.
  • Validation : Confirm sequence via MALDI-TOF mass spectrometry and assess secondary structure via circular dichroism (CD) spectroscopy.

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal ConditionCommon Pitfalls
Coupling ReagentHBTU/HOBt in DMFIncomplete coupling at His/Leu residues
Deprotection20% piperidine in DMFOverexposure leading to side reactions
Oxidative Folding0.1 M Tris, pH 8.0, 48 hoursAggregation under low ionic strength

Q. Q2. How can researchers standardize stability assays for this compound in aqueous buffers?

Methodological Answer: Stability studies should assess:

  • pH sensitivity : Use buffers across a pH range (3–10) and monitor degradation via HPLC.
  • Temperature effects : Accelerated stability testing at 37°C and 4°C, comparing degradation kinetics.
  • Oxidative stress : Expose to H₂O₂ or ambient oxygen to evaluate cysteine residue vulnerability.
    Key Metrics : Calculate half-life (t1/2t_{1/2}) under each condition. For example:
    Table 2: Stability Data Under Oxidative Conditions
Conditiont1/2t_{1/2} (hours)Degradation Byproducts
0.1% H₂O₂, pH 7.412.3 ± 1.2Cysteine sulfonic acid
Ambient O₂, pH 7.448.7 ± 3.1Disulfide-linked dimers

Advanced Research Questions

Q. Q3. How can conformational dynamics of Glycyl-L-histidyl-L-leucyl-L-leucyl-L-leucyl-L-cysteine be analyzed to resolve contradictory bioactivity reports in literature?

Methodological Answer: Contradictions often arise from structural heterogeneity. Solutions include:

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model peptide flexibility in solvated environments.
  • Nuclear Magnetic Resonance (NMR) : Assign chemical shifts to identify dominant conformers in solution.
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity variations under different folding states.
    Case Study : A 2024 study resolved conflicting IC₅₀ values by correlating α-helix content (via CD) with receptor-binding efficacy .

Q. Q4. What experimental designs are optimal for probing metal-binding interactions of the histidine residue in this compound?

Methodological Answer: Histidine’s imidazole group binds transition metals (e.g., Zn²⁺, Cu²⁺). Key approaches:

  • Isothermal Titration Calorimetry (ITC) : Measure binding stoichiometry and thermodynamics.
  • Electron Paramagnetic Resonance (EPR) : Detect paramagnetic metal complexes.
  • Competitive Assays : Use EDTA to chelate free ions and validate specificity.
    Table 3: Metal-Binding Affinity Rankings
Metal IonKdK_d (μM)Observed Coordination Geometry
Zn²⁺0.45 ± 0.07Tetrahedral (N/O donors)
Cu²⁺1.21 ± 0.15Square planar

Q. Q5. How should researchers address discrepancies in cellular uptake efficiency data for this compound across different cell lines?

Methodological Answer: Variability may stem from cell-specific transporters or endocytic pathways. Mitigation strategies:

  • Flow Cytometry with Fluorescent Tags : Compare uptake in HeLa vs. HEK293 cells using FITC-labeled peptide.
  • Inhibitor Studies : Block clathrin-mediated endocytosis (e.g., chlorpromazine) or caveolae (e.g., methyl-β-cyclodextrin).
  • Transcriptomics : Correlate uptake efficiency with expression levels of peptide transporters (e.g., SLC15A1/PEPT1).
    Data Validation : Replicate findings using orthogonal methods (e.g., radiolabeled peptide vs. fluorescence) to exclude artifact-driven results .
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Methodological Challenges

Q. Q6. What advanced techniques can resolve aggregation-prone behavior of this compound during in vitro assays?

Methodological Answer: Aggregation disrupts bioactivity measurements. Solutions:

  • Dynamic Light Scattering (DLS) : Monitor particle size distribution in real-time.
  • Co-solvents : Add 5–10% glycerol or trehalose to stabilize monomeric forms.
  • Site-Specific Mutagenesis : Replace hydrophobic Leu residues with polar analogs (e.g., Leu→Ser) to reduce hydrophobicity.

Q. Q7. How can researchers design robust dose-response studies to account for batch-to-batch variability in synthetic peptides?

Methodological Answer:

  • Quality Control (QC) : Require ≥95% purity (HPLC) and validated mass spectra for all batches.
  • Normalization : Use internal controls (e.g., a reference peptide with known EC₅₀) in each experiment.
  • Blinded Analysis : Assign coded samples to avoid bias in data interpretation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.